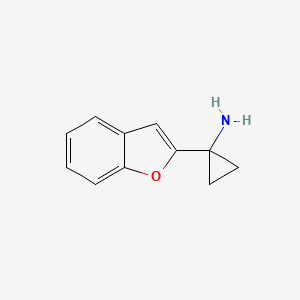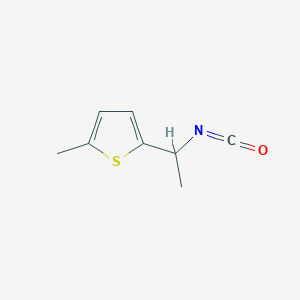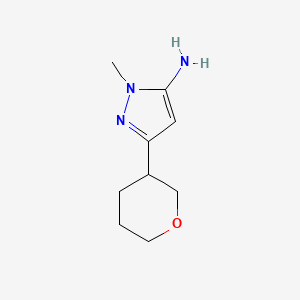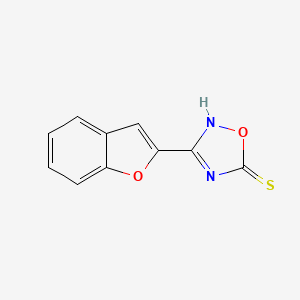![molecular formula C8H14O3 B1529457 2,6-Dioxaspiro[4.5]decan-9-ol CAS No. 1342244-16-9](/img/structure/B1529457.png)
2,6-Dioxaspiro[4.5]decan-9-ol
Übersicht
Beschreibung
2,6-Dioxaspiro[4.5]decan-9-ol is a chemical compound with the molecular formula C8H14O3 and a molecular weight of 158.2 g/mol It is characterized by a spirocyclic structure containing two oxygen atoms in a dioxaspiro configuration
Wirkmechanismus
Target of Action
The primary target of 2,6-Dioxaspiro[4.5]decan-9-ol is the opiate receptor μ . This receptor plays a crucial role in the perception of pain and the body’s response to opioids.
Mode of Action
this compound interacts with the opiate receptor μ, acting as an agonist This means it binds to the receptor and activates it, triggering a response
Vorbereitungsmethoden
The synthesis of 2,6-Dioxaspiro[4.5]decan-9-ol can be achieved through several synthetic routes. One common method involves the reaction of diols with epoxides under acidic or basic conditions to form the spirocyclic structure . Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to achieve high yields and purity. For example, the use of Lewis acids as catalysts can facilitate the formation of the spirocyclic ring system .
Analyse Chemischer Reaktionen
2,6-Dioxaspiro[4.5]decan-9-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The compound can also participate in nucleophilic substitution reactions, where nucleophiles attack the spirocyclic ring, leading to the formation of different derivatives . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,6-Dioxaspiro[4.5]decan-9-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, derivatives of this compound have been investigated for their potential therapeutic properties, including their role as opioid receptor agonists . In the industrial sector, it is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Vergleich Mit ähnlichen Verbindungen
2,6-Dioxaspiro[4.5]decan-9-ol can be compared with other spirocyclic compounds, such as 1,6,9-trioxaspiro[4.5]decanes and 6,10-dioxaspiro[4.5]decane-7,9-dione . These compounds share similar structural motifs but differ in the number and position of oxygen atoms within the spirocyclic ring.
Eigenschaften
IUPAC Name |
2,6-dioxaspiro[4.5]decan-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-7-1-3-11-8(5-7)2-4-10-6-8/h7,9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNMYMQMKJZLAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCOC2)CC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Thia-9-azaspiro[5.5]undecane](/img/structure/B1529377.png)


![3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol](/img/structure/B1529383.png)

![1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1529385.png)

![1-[(Tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid](/img/structure/B1529388.png)




![(Cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine](/img/structure/B1529397.png)
